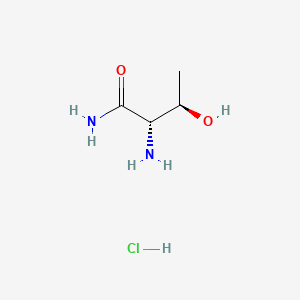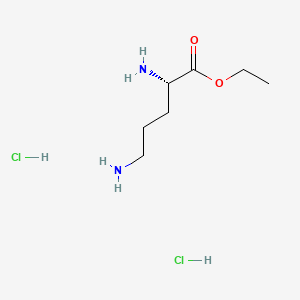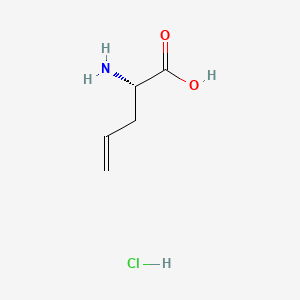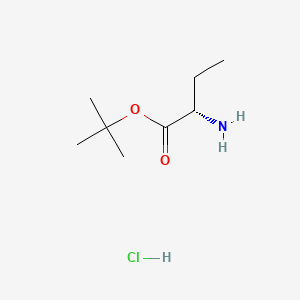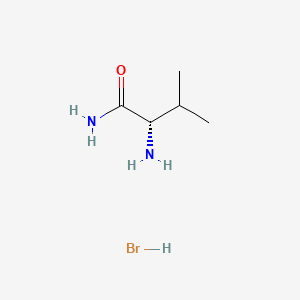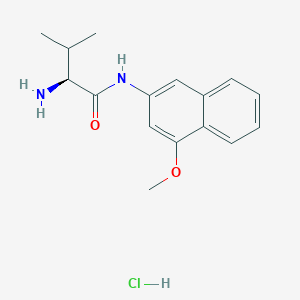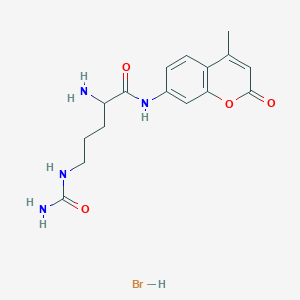
L-Citrulline 7-amido-4-méthylcoumarine hydrobromure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Citrulline 7-amido-4-methylcoumarin hydrobromide (L-Cit-7-AMC) is a compound derived from L-citrulline, an amino acid found naturally in a variety of foods such as watermelons, cucumbers, and cantaloupes. It is used in a variety of scientific research applications due to its ability to bind to proteins, enzymes, and other biomolecules. It is also used in the synthesis of other compounds. L-Cit-7-AMC is an important tool for scientists to study the structure and function of proteins, enzymes, and other biomolecules.
Applications De Recherche Scientifique
Substrat de protéase
L-Citrulline 7-amido-4-méthylcoumarine hydrobromure est utilisé comme substrat pour les protéases {svg_1}. Les protéases sont des enzymes qui décomposent les protéines, et ce composé peut être utilisé en recherche pour étudier l'activité de ces enzymes.
Substrat d'uréase à la citrulline
Ce composé est utilisé comme un substrat fluorogène sensible pour l'uréase à la citrulline {svg_2} {svg_3} {svg_4}. L'uréase à la citrulline est une enzyme qui catalyse la conversion de la citrulline en arginine, une étape essentielle du cycle de l'urée. Le composé donne une solution bleue après clivage, ce qui le rend utile pour visualiser et mesurer l'activité de cette enzyme.
Recherche biochimique
En raison de ses propriétés, this compound est souvent utilisé en recherche biochimique {svg_5}. Ses propriétés fluorescentes le rendent particulièrement utile dans les dosages et autres procédures expérimentales.
Études de cinétique enzymatique
Le composé peut être utilisé dans des études de cinétique enzymatique {svg_6}. Ces études sont cruciales pour comprendre le fonctionnement des enzymes et comment elles peuvent être inhibées ou activées.
Découverte et développement de médicaments
Dans le domaine de la découverte et du développement de médicaments, this compound peut être utilisé pour dépister de potentiels candidats-médicaments {svg_7}. Ses propriétés fluorescentes peuvent être utilisées pour suivre l'interaction de médicaments potentiels avec les enzymes cibles.
Applications diagnostiques
La capacité du composé à produire un changement de couleur lorsqu'il est clivé par certaines enzymes pourrait potentiellement être utilisée dans des applications diagnostiques {svg_8}. Par exemple, il pourrait être utilisé pour développer des tests pour certaines maladies qui affectent l'activité enzymatique.
Mécanisme D'action
Target of Action
L-Citrulline 7-amido-4-methylcoumarin hydrobromide primarily targets the enzyme citrulline ureidase . This enzyme plays a crucial role in the urea cycle, which is a series of biochemical reactions in mammals that produce urea from ammonia. This process is important for the removal of excess nitrogen from the body.
Mode of Action
L-Citrulline 7-amido-4-methylcoumarin hydrobromide acts as a sensitive fluorogenic substrate for citrulline ureidase . A substrate is a molecule upon which an enzyme acts. In this case, the compound interacts with citrulline ureidase, which catalyzes its conversion into other products.
Result of Action
Upon cleavage by citrulline ureidase, L-Citrulline 7-amido-4-methylcoumarin hydrobromide yields a blue solution . This indicates a successful interaction between the compound and its target enzyme, and it can be used as a visual marker of enzyme activity.
Action Environment
The action, efficacy, and stability of L-Citrulline 7-amido-4-methylcoumarin hydrobromide can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the biological system in which it is used. For optimal stability, it should be stored at -15°C and protected from light .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using L-Citrulline 7-amido-4-methylcoumarin hydrobromide in lab experiments include its high affinity for proteins, enzymes, and other biomolecules, as well as its ability to form covalent bonds with certain biomolecules. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solutions. The main limitation of L-Citrulline 7-amido-4-methylcoumarin hydrobromide is its potential to interfere with other biochemical processes, such as the synthesis of neurotransmitters or the regulation of cell growth and differentiation.
Orientations Futures
There are many potential future directions for research involving L-Citrulline 7-amido-4-methylcoumarin hydrobromide. These include further studies on the mechanism of action of L-Citrulline 7-amido-4-methylcoumarin hydrobromide, as well as studies on its potential therapeutic applications. Additionally, research could be conducted to explore the potential of L-Citrulline 7-amido-4-methylcoumarin hydrobromide as a drug delivery system or as a tool for studying the structure and function of proteins, enzymes, and other biomolecules. Furthermore, research could be conducted to investigate the potential of L-Citrulline 7-amido-4-methylcoumarin hydrobromide to modulate the activity of ion channels, which could lead to the development of novel therapeutic agents. Finally, studies could be conducted to explore the potential of L-Citrulline 7-amido-4-methylcoumarin hydrobromide to modulate the activity of proteins involved in signal transduction pathways, which could lead to the development of novel treatments for a variety of diseases.
Méthodes De Synthèse
L-Citrulline 7-amido-4-methylcoumarin hydrobromide is synthesized from L-citrulline and 4-methylcoumarin by a two-step reaction. The first step involves the condensation of L-citrulline and 4-methylcoumarin to form 7-amido-4-methylcoumarin. The second step involves the reaction of 7-amido-4-methylcoumarin with hydrobromic acid to form L-Citrulline 7-amido-4-methylcoumarin hydrobromide.
Propriétés
IUPAC Name |
(2S)-2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4.BrH/c1-9-7-14(21)24-13-8-10(4-5-11(9)13)20-15(22)12(17)3-2-6-19-16(18)23;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,20,22)(H3,18,19,23);1H/t12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOHUMXDURSJOW-YDALLXLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)N)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123314-39-6 |
Source


|
| Record name | L-Citrulline 7-amido-4-methylcoumarin hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)iminocarbamoylamino]pentanoic acid;hydrochloride](/img/structure/B612969.png)


